![molecular formula C13H8Cl2N2OS2 B2688592 2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-87-6](/img/structure/B2688592.png)

2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

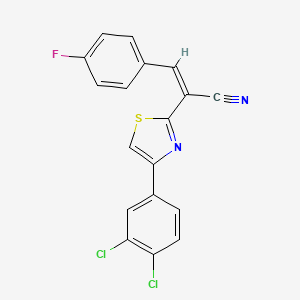

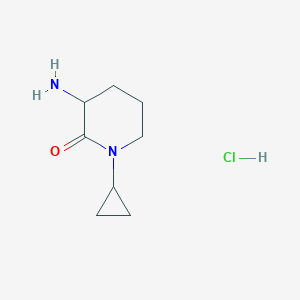

The compound “2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide” is a heterocyclic compound. It contains a thiophene and a benzothiazole ring, both of which are important classes of heterocyclic compounds with diverse applications in medicinal chemistry . Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

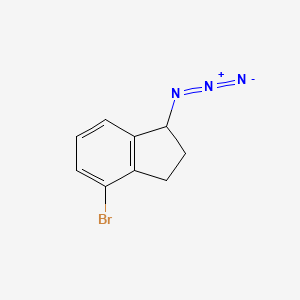

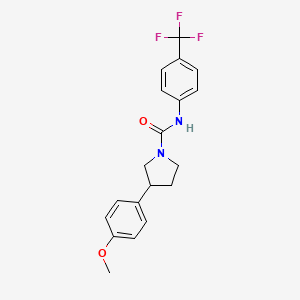

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring and a benzothiazole ring. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The benzothiazole ring is a heterocyclic compound with a fused benzene and thiazole ring .Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry frequently explores the synthesis and characterization of compounds containing thiazole, thiophene, and carboxamide functional groups. For instance, compounds derived from thiazole and thiophene have been synthesized through various methods, with their structures confirmed by spectroscopic means such as IR, ^1H NMR, and MS spectra (Tang Li-jua, 2015). These studies serve as a foundation for understanding the chemical behavior and properties of similar compounds, including "2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide".

Biological Activities

Compounds featuring thiazole, thiophene, and carboxamide groups have demonstrated a range of biological activities, suggesting potential research applications in the development of therapeutic agents. For example, novel thiophene derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticancer activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020); (A. Atta, E. Abdel‐Latif, 2021). These activities highlight the pharmaceutical relevance of compounds with such functional groups, indicating potential areas of application for "2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide" in drug discovery and development.

Antimicrobial Evaluation

The antimicrobial properties of compounds containing thiophene and carboxamide groups have also been investigated, offering potential applications in combating microbial infections. For instance, thiophene-2-carboxamide derivatives have shown good inhibitory activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Future Directions

Thiophene and its substituted derivatives, including “2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide”, show promise in the field of medicinal chemistry. They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

The primary target of the compound 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is URAT1 . URAT1, or Urate Transporter 1, is a protein that in humans is encoded by the SLC22A12 gene. It is involved in the reabsorption of uric acid in the kidneys .

Mode of Action

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide acts as a selective inhibitor of URAT1 . It has significant inhibitory activity on uric acid uptake and URAT1-mediated uric acid transport in primary human renal proximal tubule epithelial cells (RPTECs) .

Biochemical Pathways

The compound affects the uric acid reabsorption pathway in the kidneys. By inhibiting URAT1, it reduces the reabsorption of uric acid, leading to an increase in the excretion of uric acid .

Pharmacokinetics

It is expected to be more effective in inhibiting uric acid reabsorption than traditional uric acid-lowering drugs .

Result of Action

The molecular and cellular effects of 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide’s action result in a decrease in serum uric acid levels in patients with or without gout . It is as effective as benzbromarone or febuxostat in reducing serum uric acid levels .

properties

IUPAC Name |

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2OS2/c1-6-3-2-4-8-10(6)16-13(19-8)17-12(18)7-5-9(14)20-11(7)15/h2-5H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFRWRPGLYFLHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2688513.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)

![2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688526.png)